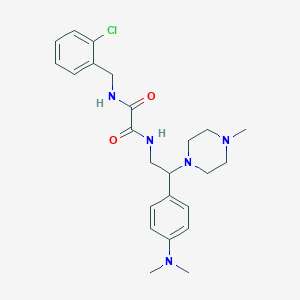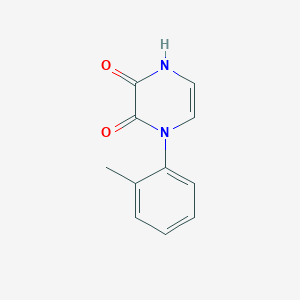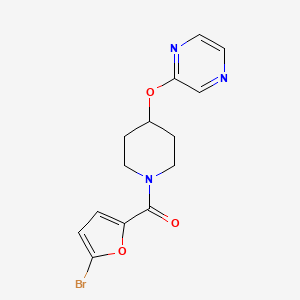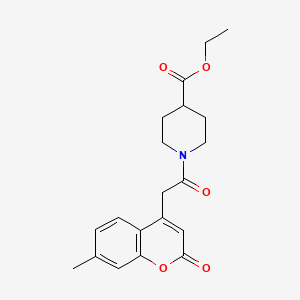![molecular formula C21H20N2O6S B2733955 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899964-01-3](/img/structure/B2733955.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a furan ring, a sulfamoyl group, and an amide group. The presence of these groups could potentially give the compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin and furan rings would likely make the compound aromatic, giving it stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis, and the sulfamoyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar amide and sulfamoyl groups .Scientific Research Applications
Synthesis Techniques and Polymer Applications
Bio-Based Benzoxazines : Benzoxazine monomers derived from furan have been synthesized and investigated for their polymerization properties, showing that furan moieties can accelerate curing processes and enhance the thermal properties of resulting polymers (Wang et al., 2012). This research suggests that furan derivatives, similar to the furan component in the compound of interest, could be utilized in designing bio-based polymers with desirable properties.
Polybenzoxazine Performance : Studies on polybenzoxazine, a material known for its thermal stability and mechanical properties, have been improved by incorporating other functional groups into the polymer network. These modifications have led to materials with enhanced properties, indicating the potential for derivatives of the given compound to be used in high-performance polymer applications (Qi et al., 2009).
Potential Biological Activities
Anti-Leishmanial Activity : Nitroaromatic compounds, including those with furan and dioxin structures, have been synthesized and shown to possess significant anti-leishmanial activity. This suggests that structurally similar compounds could also exhibit biological activity and could be of interest for drug development against parasitic infections (Dias et al., 2015).
Antibacterial Agents : Research into N-substituted sulfonamides with benzodioxane moieties has indicated that these compounds exhibit potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains. This research points to the potential of the compound , or its derivatives, to serve as valuable antibacterial agents (Abbasi et al., 2016).
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-23(14-17-3-2-10-27-17)30(25,26)18-7-4-15(5-8-18)21(24)22-16-6-9-19-20(13-16)29-12-11-28-19/h2-10,13H,11-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKKNRZEWKVSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)

![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)



![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733879.png)

![3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2733883.png)
![Methyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2733884.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)
![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)
![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)
![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)